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Compound of Interest

Compound Name: FL104

Cat. No.: B15603790

An In-depth Technical Guide on the Hypoxia-Activated Prodrug PR-104

For Researchers, Scientists, and Drug Development Professionals

Introduction

PR-104 is a hypoxia-activated prodrug (HAP) that has been developed as a potential anti-
cancer therapeutic agent. It is designed to selectively target the hypoxic microenvironment
often found in solid tumors, which is a key contributor to resistance to conventional cancer
therapies. This technical guide provides a comprehensive overview of the chemical structure,
properties, mechanism of action, and experimental evaluation of PR-104.

Chemical Structure and Properties

PR-104 is a phosphate ester "pre-prodrug” that is rapidly converted in vivo to its more active
form, PR-104A.[1][2] The key chemical identifiers and properties of PR-104 and its active
metabolite PR-104A are summarized below.
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Identifier PR-104 PR-104A
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CAS Number 851627-62-8[3] 680199-06-8[4]
PubChem CID 11455973 11663047
Molecular Formula C14H20BrN40O12PSJ[3] C13H17N4010S2
Molecular Weight 579.3 g/mol [3] 477.5 g/mol
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Mechanism of Action: A Dual-Activation Pathway

The cytotoxic activity of PR-104 is dependent on its metabolic activation to potent DNA cross-

linking agents. This activation can occur through two distinct pathways: a hypoxia-dependent

pathway and a hypoxia-independent pathway mediated by the enzyme aldo-keto reductase

1C3 (AKR1C3).[1][5]

Hypoxia-Dependent Activation

Under hypoxic conditions, one-electron reductases, such as cytochrome P450 oxidoreductase,

reduce the nitro groups of PR-104A.[5][6] This reduction leads to the formation of the reactive
hydroxylamine (PR-104H) and amine (PR-104M) metabolites.[5][6] These metabolites are
potent bifunctional alkylating agents that induce interstrand and intrastrand DNA cross-links,

leading to cell cycle arrest and apoptosis.[1][7]
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AKR1C3-Dependent Activation

PR-104A can also be activated in aerobic conditions by the aldo-keto reductase 1C3
(AKR1C3).[1][5] This enzyme catalyzes a two-electron reduction of PR-104A, directly forming
the cytotoxic hydroxylamine metabolite PR-104H.[1] This pathway contributes to the anti-tumor
activity of PR-104 in tumors with high AKR1C3 expression, but also to off-target toxicity in
normal tissues expressing this enzyme.[1]
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PR-104 Activation and DNA Damage Pathway
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PR-104 activation and mechanism of action.
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Quantitative Biological Activity

The cytotoxicity of PR-104A has been evaluated in numerous cancer cell lines, demonstrating
significantly increased potency under hypoxic conditions.

Hypoxic
. IC50 (pM) - IC50 (pM) - .
Cell Line Cancer Type . . Cytotoxicity
Aerobic Hypoxic .
Ratio (HCR)
SiHa Cervical Cancer 16 0.16 100
HT29 Colon Cancer 25 0.31 81

Non-Small Cell
H460 1.8 0.08 23
Lung Cancer

Pancreatic

Panc-1 130 1.3 100
Cancer

22RV1 Prostate Cancer 50 1.0 50

Note: IC50 values are approximate and can vary based on experimental conditions. HCR is the
ratio of aerobic to hypoxic IC50.[7]

Experimental Protocols
Synthesis of PR-104

While detailed, step-by-step synthesis protocols are often proprietary, the general synthetic
route for PR-104 has been described in the scientific literature and patents. The synthesis
generally involves the coupling of a dinitrobenzoic acid derivative with a nitrogen mustard
moiety, followed by phosphorylation to yield the final pre-prodrug. Researchers should consult
primary literature for specific synthetic methodologies.[1]

In Vitro Cytotoxicity Assay (Clonogenic Survival Assay)

This assay determines the ability of single cells to form colonies after treatment with PR-104A.

o Cell Seeding: Plate cells at a low density in 6-well plates and allow them to attach overnight.
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» Treatment: Expose cells to a range of concentrations of PR-104A under both normoxic (21%
0:2) and hypoxic (<0.1% O3z) conditions for a defined period (e.g., 4 hours).

 Incubation: After treatment, replace the drug-containing medium with fresh medium and
incubate for 7-14 days until visible colonies are formed.

e Staining and Counting: Fix and stain the colonies with crystal violet. Count the number of
colonies containing at least 50 cells.

» Data Analysis: Calculate the surviving fraction for each treatment condition relative to the
untreated control.

DNA Damage Assessment (Alkaline Comet Assay)

This assay quantifies DNA strand breaks and interstrand cross-links.

o Cell Treatment and Harvesting: Treat cells with PR-104A as described above. For detecting
interstrand cross-links, a low dose of ionizing radiation is applied after drug treatment to
induce a known number of single-strand breaks. Harvest the cells by trypsinization.

o Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it
onto a microscope slide pre-coated with normal melting point agarose.

e Lysis: Immerse the slides in a high-salt lysis buffer to remove cell membranes and proteins,
leaving the DNA as nucleoids.

» Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer
to unwind the DNA and then apply an electric field.

o Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye
(e.g., SYBR Green).

e Imaging and Analysis: Visualize the "comets"” using a fluorescence microscope and quantify
the extent of DNA damage using appropriate software. The amount of DNA in the tail relative
to the head is proportional to the number of DNA breaks.
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General Experimental Workflow for Preclinical Evaluation of PR-104
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Preclinical evaluation workflow for PR-104.
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In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of PR-104 in animal models.

» Xenograft Implantation: Subcutaneously implant human tumor cells into immunodeficient

mice.

e Tumor Growth and Randomization: Monitor tumor growth until they reach a specified size
(e.g., 100-200 mm3), then randomize the animals into treatment and control groups.

e Drug Administration: Administer PR-104 via an appropriate route (e.g., intravenous or
intraperitoneal injection) according to a defined dosing schedule.

e Tumor Measurement: Measure tumor volume regularly using calipers.

» Efficacy Endpoints: Evaluate anti-tumor activity based on endpoints such as tumor growth
inhibition, tumor growth delay, or complete tumor regression.[3][9]

» Toxicity Assessment: Monitor animal body weight and general health to assess treatment-
related toxicity.

o Ex Vivo Analysis: At the end of the study, tumors can be excised for biomarker analysis, such
as assessing the extent of hypoxia (e.g., by pimonidazole staining) and AKR1C3 expression
levels.[5]

Conclusion

PR-104 is a promising hypoxia-activated prodrug with a unique dual-activation mechanism that
allows for targeted therapy of solid tumors. Its efficacy is dependent on the hypoxic status and
AKR1C3 expression of the tumor. The experimental protocols outlined in this guide provide a
framework for the preclinical evaluation of PR-104 and similar agents. Further research is
focused on developing next-generation HAPs with improved tumor selectivity and reduced off-
target toxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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